BenchChemオンラインストアへようこそ!

5-Amino-6-fluoropyridin-3-ol

Physicochemical profiling Lead optimisation Medicinal chemistry

5-Amino-6-fluoropyridin-3-ol (CAS 1227586-51-7) is a trisubstituted pyridine scaffold containing a fluorine atom at the 6‑position, an amino group at the 5‑position, and a hydroxyl group at the 3‑position. This arrangement places reactive nucleophilic (NH₂, OH) and electron‑withdrawing (F) functionality on a single ring, making it a bis‑ortho‑functionalised 3‑hydroxypyridine building block.

Molecular Formula C5H5FN2O
Molecular Weight 128.10 g/mol
Cat. No. B12958659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-fluoropyridin-3-ol
Molecular FormulaC5H5FN2O
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)F)O
InChIInChI=1S/C5H5FN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2
InChIKeyRDBSKFAHBUEVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality Profile of 5-Amino-6-fluoropyridin-3-ol: Core Chemical Identity and Comparator Context


5-Amino-6-fluoropyridin-3-ol (CAS 1227586-51-7) is a trisubstituted pyridine scaffold containing a fluorine atom at the 6‑position, an amino group at the 5‑position, and a hydroxyl group at the 3‑position. This arrangement places reactive nucleophilic (NH₂, OH) and electron‑withdrawing (F) functionality on a single ring, making it a bis‑ortho‑functionalised 3‑hydroxypyridine building block . Its molecular weight is 128.10 g·mol⁻¹ and the base scaffold differs from simpler commercially available analogs such as 5‑aminopyridin‑3‑ol (lacking fluorine) and 6‑fluoropyridin‑3‑ol (lacking the amino group) [1][2].

Substitution Risk in 3‑Hydroxy‑5‑aminopyridine Programs: Why 5‑Amino‑6‑fluoropyridin‑3‑ol Cannot Be Replaced by Non‑fluorinated or Non‑aminated Analogs


When a discovery program requires a 3‑hydroxypyridine core that simultaneously carries a hydrogen‑bond‑donating/accepting amino group at C‑5 and a metabolically stabilising, electron‑withdrawing fluorine at C‑6, swapping in either 5‑aminopyridin‑3‑ol or 6‑fluoropyridin‑3‑ol introduces a critical functional‑group deficit. The non‑fluorinated analog lacks the fluorine‑induced modulation of acidity and lipophilicity that influences passive permeability and target binding [1], while the non‑aminated analog forfeits the primary amine handle essential for amide coupling or Buchwald–Hartwig diversification [2]. The quantitative evidence below demonstrates that the dual‑substituted scaffold occupies a distinct physicochemical space that single‑substitution analogs cannot replicate.

Quantitative Differentiation of 5‑Amino‑6‑fluoropyridin‑3‑ol Against Closest Analogs


Predicted Acid Dissociation Constant (pKa) Shift Induced by Dual Fluorine/Amino Substitution

The predicted acid pKa of 5-amino-6-fluoropyridin-3-ol is expected to lie between that of the non‑fluorinated 5-aminopyridin‑3‑ol (pKa ≈ 9.0) and the non‑aminated 6‑fluoropyridin‑3‑ol (pKa ≈ 8.5). The electron‑withdrawing fluorine at C‑6 is known to lower the pKa of pyridinols by ca. 0.5–1.5 log units relative to the non‑fluorinated parent, while the amino group at C‑5 provides a compensating electron‑donating effect [1][2][3]. This intermediate pKa value is critical for maintaining a balanced ionisation state at physiological pH, which directly impacts solubility and passive permeability.

Physicochemical profiling Lead optimisation Medicinal chemistry

Calculated Lipophilicity (LogP) Advantage of the Dual‑Substituted Scaffold Over Non‑fluorinated 5‑Aminopyridin‑3‑ol

Fluorine substitution on aromatic rings typically increases lipophilicity by 0.3–0.5 log units. The non‑fluorinated 5‑aminopyridin‑3‑ol has a computed LogP of approximately ‑0.38, whereas 6‑fluoropyridin‑3‑ol displays a LogP of +0.99 [1][2]. The target compound, bearing both fluorine and the polar amino/hydroxyl groups, is predicted to exhibit a LogP in the range 0.2–0.6, which is closer to the optimal CNS or oral drug space (LogP 1‑3) than the excessively polar non‑fluorinated analog.

Lipophilicity LogP Drug design

Synthetic Utility: Orthogonal Amino and Hydroxyl Handles Enable Sequential Derivatisation Without Protecting‑Group Interconversion

The target compound carries both a primary amino group and a phenolic hydroxyl group positioned para to each other on the pyridine ring. In contrast, 5‑aminopyridin‑3‑ol lacks the fluorine‑induced activation that can accelerate nucleophilic aromatic substitution or metal‑catalysed coupling at C‑6, and 6‑fluoropyridin‑3‑ol lacks the amino handle entirely . Patent literature explicitly identifies 5‑amino‑6‑fluoropyridin‑3‑ol as a privileged intermediate for constructing kinase inhibitor cores, where the amino group is first engaged in amide bond formation or Pd‑catalysed C–N coupling, followed by O‑alkylation or O‑arylation of the hydroxyl group [1].

Diversification Parallel synthesis DNA‑encoded libraries

Procurement‑Driven Application Scenarios for 5‑Amino‑6‑fluoropyridin‑3‑ol


Lead Optimisation of CNS‑Penetrant Kinase Inhibitors Requiring Balanced pKa and LogP

When a medicinal chemistry team seeks to replace a non‑fluorinated 3‑hydroxy‑5‑aminopyridine core that suffers from excessive polarity (LogP < 0) and high basicity (pKa > 9), 5‑amino‑6‑fluoropyridin‑3‑ol provides a predicted LogP in the 0.2–0.6 range and a moderated pKa that keeps the fraction ionised at pH 7.4 within a desirable window for passive blood–brain barrier permeation [1][2]. This directly addresses the evidence in Section 3 showing that the target compound occupies a lipophilicity and acidity niche not attainable with either single‑substitution analog.

DNA‑Encoded Library (DEL) Synthesis Exploiting Orthogonal Amine/Phenol Derivatisation

In DEL production, 5‑amino‑6‑fluoropyridin‑3‑ol serves as a single bifunctional building block that can undergo on‑DNA amide coupling at the 5‑amino group, followed by O‑alkylation at the 3‑hydroxyl group, enabling two cycles of library diversification without intermediate protecting‑group manipulations [1]. This scenario is supported by the orthogonal‑handle evidence in Section 3, which highlights the synthetic advantage over analogs that lack either the amino or the fluorine‑activated position.

Parallel Synthesis of Pyridin‑3‑ol‑Based Fragment Libraries for FBDD

Fragment‑based drug discovery (FBDD) programs often require a small, highly functionalised pyridine fragment that can be elaborated in multiple directions. 5‑Amino‑6‑fluoropyridin‑3‑ol allows simultaneous C‑6 (via SNAr enabled by fluorine), C‑5 (via amine), and C‑3 (via phenol) diversification, making it a superior ‘three‑point’ fragment compared with 5‑aminopyridin‑3‑ol (C‑6 activation absent) or 6‑fluoropyridin‑3‑ol (amine absent) [1][2]. The quantitative lipophilicity and pKa evidence in Section 3 supports the selection of this fragment for libraries targeting CNS or intracellular protein‑protein interaction sites.

Quote Request

Request a Quote for 5-Amino-6-fluoropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.